sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8R,9S,12R,13R,17S,20S,21R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium aescinate is a sodium salt derived from aescin, a natural mixture of triterpene saponins found in the seeds of the horse chestnut tree (Aesculus hippocastanum). This compound is known for its anti-inflammatory, antioxidant, and venotonic properties. It is widely used in the treatment of conditions such as chronic venous insufficiency, cerebral edema, and other inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium aescinate is typically prepared from the dried seeds of the horse chestnut tree. The seeds are first ground into a fine powder and then extracted using an ethanol solution. The extract is subjected to chromatographic separation to isolate the active triterpene saponins. These saponins are then converted into their sodium salt form through a reaction with sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of sodium aescinate involves high-pressure homogenization techniques to create solid lipid nanoparticles. This method ensures uniform particle size and distribution, enhancing the compound’s stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions: Sodium aescinate undergoes various chemical reactions, including:
Oxidation: It can undergo oxidative stress, leading to the formation of reactive oxygen species.
Reduction: It can be reduced to its aglycone form, escigenin.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various cationic salts under aqueous conditions
Major Products:
Oxidation: Reactive oxygen species and other oxidative by-products.
Reduction: Escigenin and other reduced forms.
Substitution: Different cationic salts of aescin
Scientific Research Applications
Sodium aescinate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpene saponins and their derivatives.
Biology: Investigated for its effects on cell viability, oxidative stress, and apoptosis in various cell lines.
Medicine: Extensively used in the treatment of cerebral edema, chronic venous insufficiency, and other inflammatory conditions. .
Industry: Utilized in the formulation of pharmaceutical products, particularly in the form of solid lipid nanoparticles for improved drug delivery
Mechanism of Action
Sodium aescinate exerts its effects primarily by enhancing venous tone and reducing capillary permeability. It achieves this by inhibiting the activity of enzymes such as hyaluronidase and elastase. Additionally, it induces endothelial nitric oxide synthesis, making endothelial cells more permeable to calcium ions, and promotes the release of prostaglandin F2α .
Comparison with Similar Compounds
Aescin: The parent compound from which sodium aescinate is derived.
Escigenin: The aglycone form of aescin.
Horse Chestnut Extract: Contains a mixture of triterpene saponins, including aescin
Uniqueness: Sodium aescinate is unique due to its enhanced solubility and bioavailability compared to its parent compound, aescin. This makes it more effective in clinical applications, particularly in the treatment of venous and inflammatory conditions .
Properties
Molecular Formula |
C54H83NaO23 |
---|---|
Molecular Weight |
1123.2 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8R,9S,12R,13R,17S,20S,21R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C54H84O23.Na/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47;/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67);/q;+1/p-1/t22?,23?,26-,27+,28+,29+,30+,31-,32+,33-,34+,35-,36+,37+,38-,39-,40+,41-,42-,43+,46-,47-,48+,50-,51-,52+,53+,54-;/m0./s1 |
InChI Key |
OJTQULAMLNBGOY-MPAATTOTSA-M |
Isomeric SMILES |
CC(C(C)OC(=O)C)C(=O)OC[C@@]12[C@H]3C[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)[C@@H]1CC([C@@H]([C@@H]2O)O3)(C)C)C.[Na+] |
Canonical SMILES |
CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)[O-])OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.